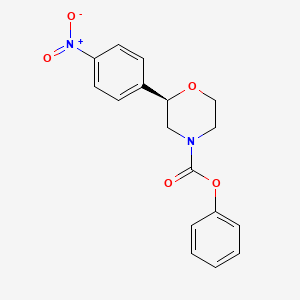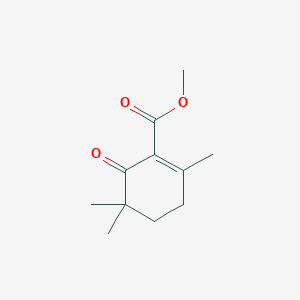
Methyl 2,5,5-trimethyl-6-oxocyclohex-1-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,5,5-trimethyl-6-oxocyclohex-1-ene-1-carboxylate is an organic compound with the molecular formula C11H16O3 It is a derivative of cyclohexene and features a carboxylate ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,5,5-trimethyl-6-oxocyclohex-1-ene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of citral with potassium permanganate to form an intermediate, which is then subjected to epoxidation and subsequent esterification . The final product is obtained through a series of steps including oxidation and cyclization.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2,5,5-trimethyl-6-oxocyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or m-chloroperoxybenzoic acid (MCPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted esters, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 2,5,5-trimethyl-6-oxocyclohex-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism by which Methyl 2,5,5-trimethyl-6-oxocyclohex-1-ene-1-carboxylate exerts its effects involves interactions with various molecular targets. The ester group can participate in hydrolysis reactions, releasing the corresponding acid and alcohol. The cyclohexene ring can undergo further chemical modifications, influencing its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Methyl 4,6,6-trimethyl-2-oxo-3-cyclohexene-1-carboxylate: This compound has a similar structure but differs in the position of the methyl groups and the carbonyl group.
Methyl 2,4,4-trimethyl-6-oxocyclohex-1-enecarboxylate: Another similar compound with variations in the position of the methyl groups and the ester functional group.
Uniqueness: Methyl 2,5,5-trimethyl-6-oxocyclohex-1-ene-1-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in targeted synthetic applications and specialized research areas.
Propiedades
Número CAS |
835597-73-4 |
|---|---|
Fórmula molecular |
C11H16O3 |
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
methyl 2,5,5-trimethyl-6-oxocyclohexene-1-carboxylate |
InChI |
InChI=1S/C11H16O3/c1-7-5-6-11(2,3)9(12)8(7)10(13)14-4/h5-6H2,1-4H3 |
Clave InChI |
CQGFYFHQNDNCPO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C(CC1)(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


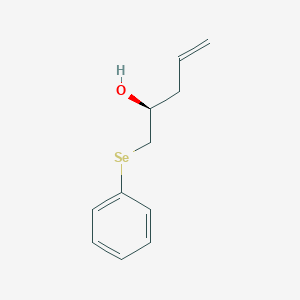
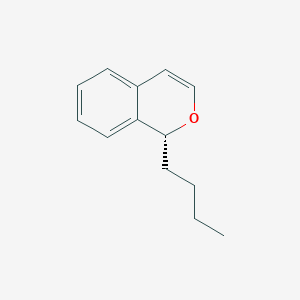


![2-Phenoxy-1-[4-(1-phenylethyl)piperazin-1-yl]propan-1-one](/img/structure/B14181657.png)
![[(2-Ethynyl-5-nitrophenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B14181686.png)
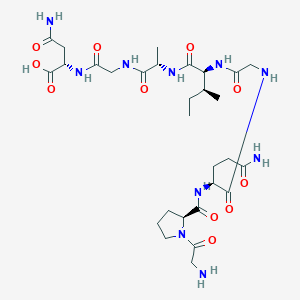
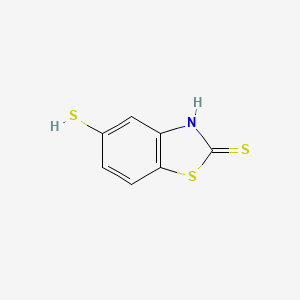
![Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-2-[[(2S)-2-cyclohexyl-2-[[(phenylmethoxy)carbonyl]amino]acetyl]amino]-3,3-dimethyl-1-oxobutyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)-](/img/structure/B14181696.png)
![3-(2-Methylpropyl)-2-phenyl-5H-imidazo[2,1-A]isoindole](/img/structure/B14181701.png)
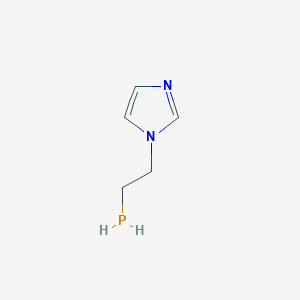
![1-[2-(Methoxymethyl)pyrrolidin-1-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14181709.png)
![(1R,5S)-5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B14181713.png)
